4-Fluoro-N-salicylideneaniline

Vue d'ensemble

Description

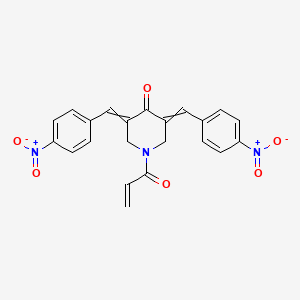

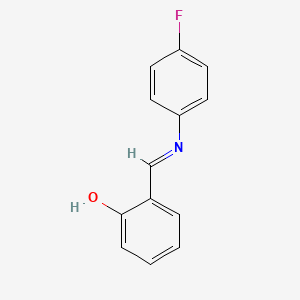

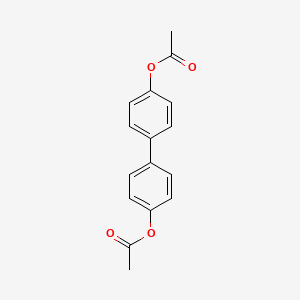

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2-[[(4-fluorophenyl)imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[(4-fluorophenyl)imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

J’ai mené une recherche sur les applications scientifiques de la 4-Fluoro-N-salicylideneaniline, également connue sous le nom de 4-Fluoro-N-salicylalaniline ou Phénol, 2-[[(4-fluorophényl)imino]méthyl]-. Vous trouverez ci-dessous six applications uniques, chacune détaillée dans sa propre section :

Sensibilisation à la luminescence des complexes d’Eu(III)

Ce composé est utilisé comme ligand principal dans la synthèse de complexes luminescents de lanthanides, en particulier impliquant l’europium (Eu). Ces complexes présentent des applications potentielles dans les dispositifs électroluminescents en raison de leurs propriétés luminescentes .

Blocs de construction fluorés

La this compound sert de bloc de construction fluoré en synthèse organique. Les composés fluorés sont essentiels dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux en raison de leur réactivité et de leur stabilité uniques .

Propriétés de commutation moléculaire

Le composé présente des propriétés de commutation moléculaire qui peuvent être manipulées par des stimuli externes. Cette caractéristique est précieuse en ingénierie cristalline et en science des matériaux pour développer des matériaux sensibles .

Réorientation photoinduite

Il est impliqué dans la réorientation photoinduite des polymères à cristaux liquides, ce qui peut conduire à une fluorescence polarisée. Cette application est importante pour créer des matériaux optiques avancés avec des propriétés d’émission contrôlées .

Études spectroscopiques

En tant que ligand, la this compound est caractérisée dans diverses études spectroscopiques pour comprendre son interaction avec les métaux et autres molécules. Ces recherches contribuent à la conception de composés présentant les caractéristiques optiques et électroniques souhaitées .

Analyse chimique

Le composé est accompagné d’un certificat d’analyse lorsqu’il est produit, indiquant sa pureté et sa qualité. Cet aspect est essentiel pour garantir la reproductibilité et la fiabilité de la recherche scientifique .

TCI AMERICA SimSon Pharma Springer MDPI Applied Sciences RSC Publishing

Mécanisme D'action

Target of Action

The primary target of 4-Fluoro-N-salicylideneaniline is the Europium (III) ion (Eu3+) . This compound acts as a ligand, binding to the Eu3+ ion and forming luminescent complexes .

Mode of Action

This compound interacts with its target, the Eu3+ ion, by forming a complex. This complex is further enhanced by the involvement of ancillary ligands . The formation of these complexes leads to efficient energy transfer, resulting in bright red emission due to the 5D0 → 7F2 transition .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the energy transfer within the formed Eu3+ complexes . The energy transfer process is enhanced by the fluorine-substituted salicylideneaniline, leading to an increase in the luminescence of the Eu3+ ion .

Pharmacokinetics

The compound’s luminescent properties suggest that it could be tracked in biological systems, potentially providing insights into its pharmacokinetic behavior .

Result of Action

The result of the action of this compound is the production of bright red emission due to the 5D0 → 7F2 transition in the Eu3+ ion . This emission is a result of the efficient energy transfer facilitated by the compound .

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFLOZFCNFCJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425188 | |

| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-62-5 | |

| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of the keto-enol tautomerism observed in 4-Fluoro-N-salicylideneaniline?

A1: this compound exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers. Theoretical calculations, including proton transfer scan calculations in various media, indicate that the enol form is more dominant than the keto form both in solid state and in various solvents. [] This dominance of the enol form has implications for the compound's reactivity and potential biological activity.

Q2: What do the spectroscopic and computational studies reveal about the electronic structure and potential applications of this compound?

A2: Spectroscopic techniques like FT-IR and UV-Vis spectroscopy, combined with Density Functional Theory (DFT) calculations, provide valuable insights into the molecular and electronic structure of this compound. [] These studies allow for the assignment of vibrational modes and analysis of electronic transitions, aiding in understanding its photophysical properties. Furthermore, DFT calculations reveal that the compound possesses a good first-order hyperpolarizability, suggesting its potential application in nonlinear optical (NLO) devices. [] NLO materials are crucial for various technological advancements, including optical switching, data storage, and telecommunications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione](/img/structure/B1330780.png)

![6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1330796.png)

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)